3-Ethylmorpholine-3-carboxylic Acid
Overview
Description
3-Ethylmorpholine-3-carboxylic Acid is a chemical compound with the molecular formula C7H13NO3. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms.
Scientific Research Applications
3-Ethylmorpholine-3-carboxylic Acid has several applications in scientific research, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylmorpholine-3-carboxylic Acid typically involves the reaction of 3-ethylmorpholine with carbon dioxide under specific conditions. One common method includes the use of amino alcohols and α-haloacid chlorides, followed by a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Ethylmorpholine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted morpholine derivatives .
Mechanism of Action
The mechanism of action of 3-Ethylmorpholine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets involved . The precise pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with similar targets as other morpholine derivatives .
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-ethylmorpholine-3-carboxylic Acid: A derivative with a tert-butoxycarbonyl protecting group.
3-Morpholinecarboxylic Acid: A similar compound without the ethyl group.
Uniqueness
3-Ethylmorpholine-3-carboxylic Acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with other molecules and its overall properties compared to similar compounds .
Properties
IUPAC Name |
3-ethylmorpholine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-7(6(9)10)5-11-4-3-8-7/h8H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJZQDDNOFFEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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